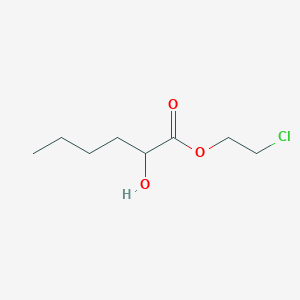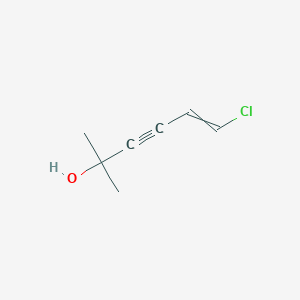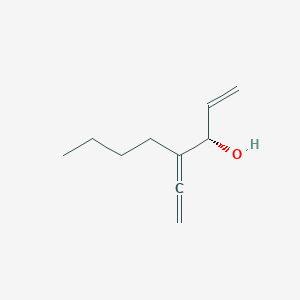
(3S)-4-Ethenylideneoct-1-EN-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-4-Ethenylideneoct-1-EN-3-OL is an organic compound characterized by its unique structure, which includes a vinylidene group attached to an octene backbone with a hydroxyl group at the third carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-Ethenylideneoct-1-EN-3-OL typically involves the use of alkenes and alcohols as starting materials. One common method is the hydroboration-oxidation of 4-ethynyloct-1-ene, followed by stereoselective reduction to yield the desired this compound. The reaction conditions often include the use of borane (BH3) in tetrahydrofuran (THF) for hydroboration, followed by oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration-oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-4-Ethenylideneoct-1-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The vinylidene group can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products
Oxidation: Formation of (3S)-4-ethenylideneoct-1-en-3-one.
Reduction: Formation of (3S)-4-ethyloct-1-en-3-ol.
Substitution: Formation of (3S)-4-ethenylideneoct-1-en-3-yl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
(3S)-4-Ethenylideneoct-1-EN-3-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3S)-4-Ethenylideneoct-1-EN-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The vinylidene group can participate in electrophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-4-Methylideneoct-1-EN-3-OL: Similar structure but with a methylidene group instead of a vinylidene group.
(3S)-4-Ethenylidenehex-1-EN-3-OL: Shorter carbon chain but similar functional groups.
Uniqueness
(3S)-4-Ethenylideneoct-1-EN-3-OL is unique due to its specific combination of a vinylidene group and an octene backbone, which imparts distinct chemical and biological properties. Its stereochemistry also plays a crucial role in its reactivity and interactions with molecular targets.
Eigenschaften
CAS-Nummer |
651020-70-1 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
InChI |
InChI=1S/C10H16O/c1-4-7-8-9(5-2)10(11)6-3/h6,10-11H,2-4,7-8H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
JNPNXLFRBJUSGI-JTQLQIEISA-N |
Isomerische SMILES |
CCCCC(=C=C)[C@H](C=C)O |
Kanonische SMILES |
CCCCC(=C=C)C(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


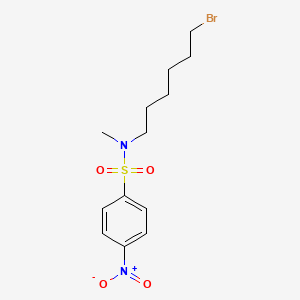
![4-(4-Fluorophenyl)-2-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine](/img/structure/B14233466.png)
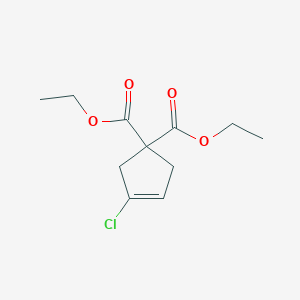
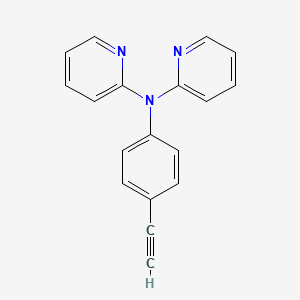
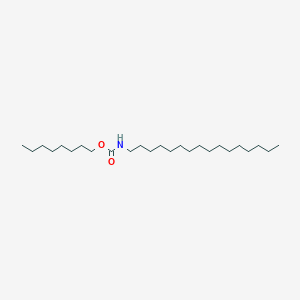
![1-{Phenyl[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B14233474.png)
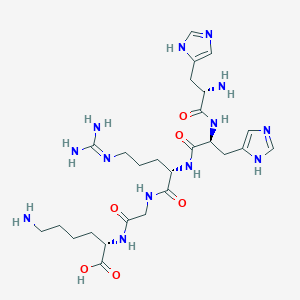
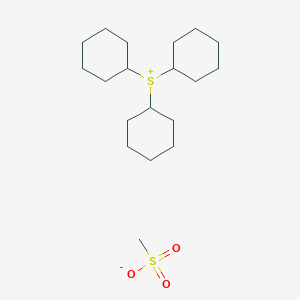
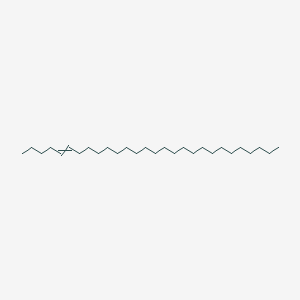
![2-[2-(1H-Imidazol-2-yl)phenyl]-6-(pyrrolidin-1-yl)-1H-benzimidazole](/img/structure/B14233507.png)
![1,3,5-Tris{2-[(prop-2-yn-1-yl)oxy]ethyl}-1,3,5-triazinane](/img/structure/B14233520.png)

